

Physical and chemical properties of 2-(3-Bromophenyl)naphthalene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(3-Bromophenyl)naphthalene

Cat. No.: B1290009

[Get Quote](#)

An In-depth Technical Guide to 2-(3-Bromophenyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-(3-Bromophenyl)naphthalene**. It is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug development and materials science. This document compiles essential data, including physicochemical properties, spectral information, and safety protocols. Furthermore, it outlines a general synthetic workflow and illustrates the compound's role as a key intermediate in organic synthesis through detailed diagrams.

Core Chemical and Physical Properties

2-(3-Bromophenyl)naphthalene is a substituted aromatic hydrocarbon featuring a naphthalene core linked to a bromophenyl group. Its structure makes it a valuable building block in organic synthesis.

Identifiers and Molecular Characteristics

The fundamental identifiers and molecular properties of **2-(3-Bromophenyl)naphthalene** are summarized below.

Property	Value	Reference
CAS Number	667940-23-0	[1] [2] [3]
Molecular Formula	C ₁₆ H ₁₁ Br	[1] [2] [3]
Molecular Weight	283.16 g/mol	[1] [3]
MDL Number	MFCD16658911	[2]

Physicochemical Properties

This table outlines the key physical and chemical properties of the compound. The data is a combination of experimental and predicted values from various sources.

Property	Value	Reference
Appearance	White to Yellow to Orange solid/powder/crystal	[3]
Melting Point	97.0 to 101.0 °C	[3]
Boiling Point (Predicted)	385.2 ± 11.0 °C	[3]
Density (Predicted)	1.381 ± 0.06 g/cm ³ (at 20°C)	[3]
Purity	>95.0% (GC)	

Spectral Data

Spectral analysis is crucial for the structural confirmation of **2-(3-Bromophenyl)naphthalene**. While specific spectra are often provided by suppliers upon request, general data is available.

Spectral Data Type	Confirmation	Reference
¹ H NMR	Conforms to structure	[1]
¹³ C NMR	Conforms to structure	[1]

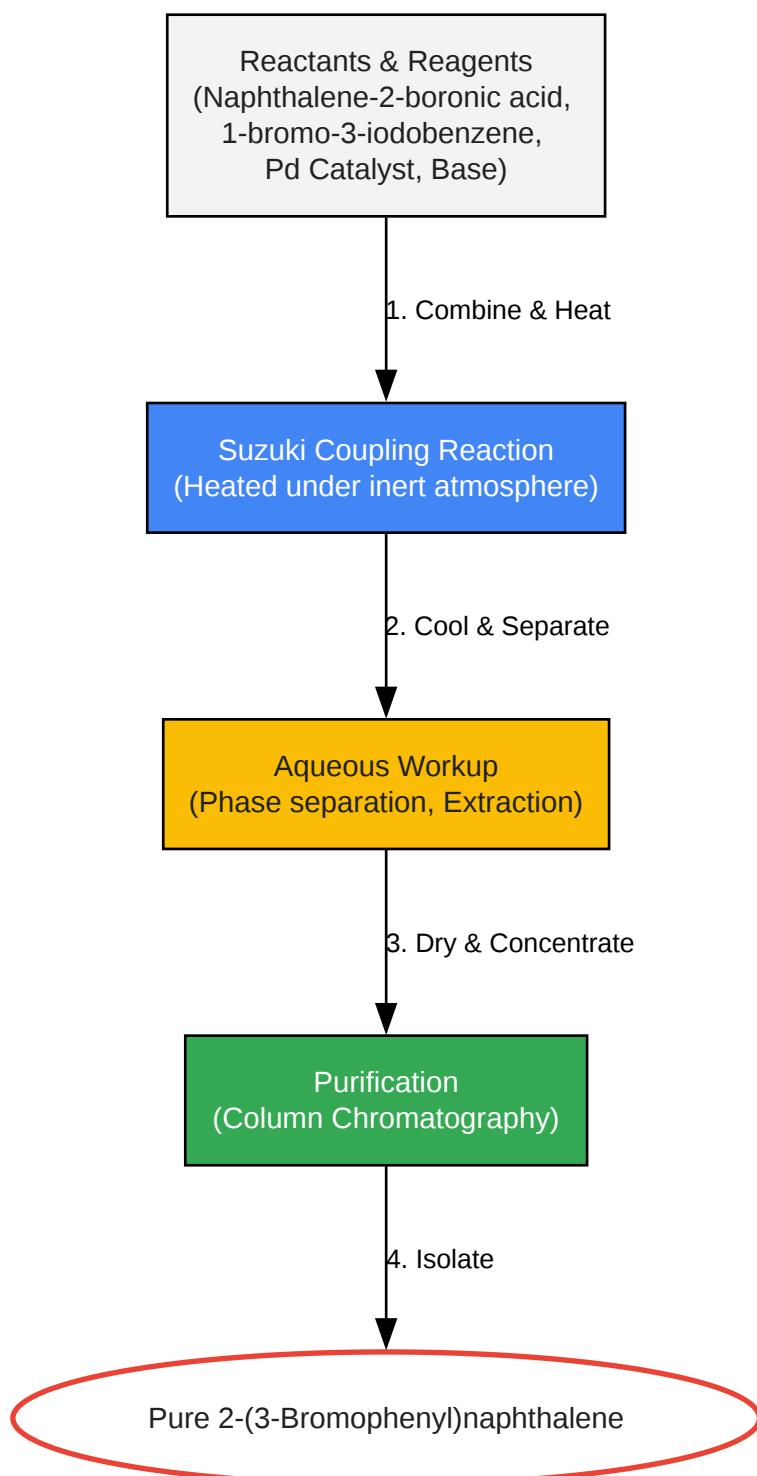
Reactivity, Applications, and Storage

2-(3-Bromophenyl)naphthalene is primarily utilized as an intermediate in organic synthesis.^[4]
^[5] Its brominated aromatic structure is particularly suitable for cross-coupling reactions, such as Suzuki and Heck reactions, which are fundamental for constructing more complex aromatic systems.^[4]^[5]

Due to its rigid naphthalene core and tunable electronic properties, this compound and its derivatives are also explored in the development of functional materials like organic semiconductors and liquid crystals.^[4]^[5]

Storage and Handling:

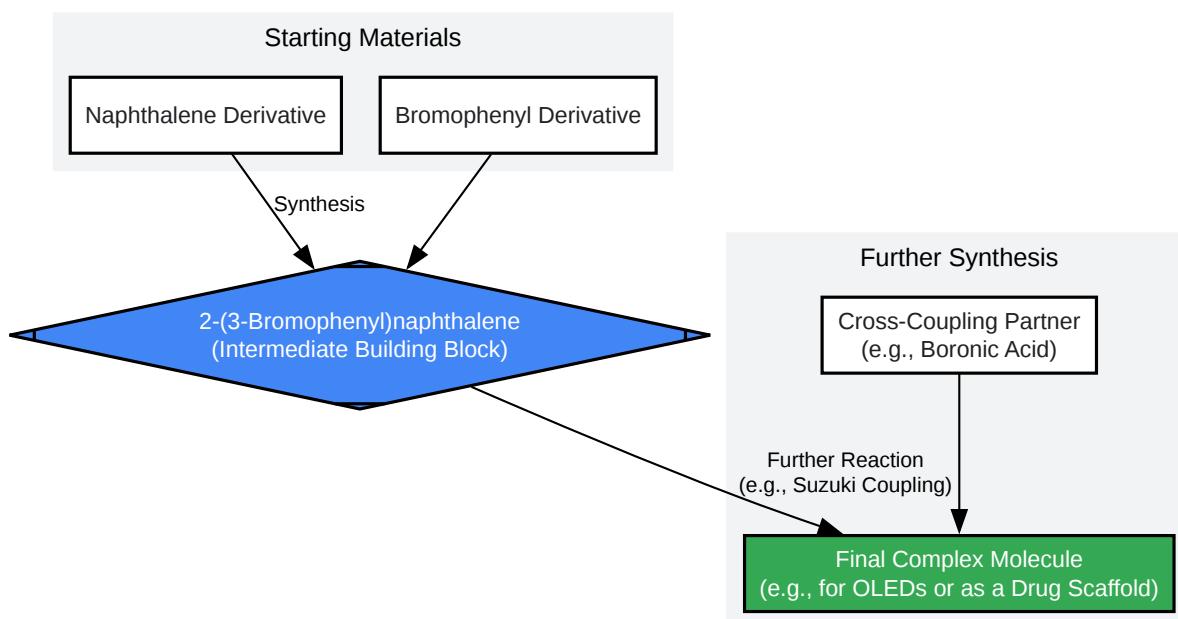
- Storage Temperature: Room temperature is generally acceptable, though storage in a cool, dark place (<15°C) is recommended.^[3]
- Conditions to Avoid: The compound can be air-sensitive; therefore, it is advisable to store it under an inert gas atmosphere.


Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-(3-Bromophenyl)naphthalene** is not readily available in the provided search results, a general synthetic approach can be inferred from its structure. The most common method for synthesizing such biaryl compounds is the Suzuki coupling reaction.

General Suzuki Coupling Protocol for Synthesis:

- Reactants: Naphthalene-2-boronic acid and 1-bromo-3-iodobenzene (or a similar di-halogenated benzene) would be the typical starting materials.
- Catalyst: A palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dppf})\text{Cl}_2$, is essential.
- Base: A base, typically an aqueous solution of sodium carbonate (Na_2CO_3) or potassium carbonate (K_2CO_3), is required to activate the boronic acid.
- Solvent: A two-phase solvent system is often used, such as a mixture of toluene and water or dioxane and water.
- Procedure:


- The reactants, catalyst, and base are combined in the solvent system in a reaction flask.
- The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete (monitored by TLC or GC-MS).
- Upon completion, the reaction mixture is cooled, and the organic layer is separated.
- The aqueous layer is typically extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic extracts are washed with brine, dried over an anhydrous salt (like $MgSO_4$ or Na_2SO_4), and the solvent is removed under reduced pressure.
- Purification: The resulting crude product is then purified, usually by column chromatography on silica gel, to yield pure **2-(3-Bromophenyl)naphthalene**.

[Click to download full resolution via product page](#)

General workflow for the synthesis and purification of **2-(3-Bromophenyl)naphthalene**.

Logical Relationships in Synthesis

The primary value of **2-(3-Bromophenyl)naphthalene** in research and development lies in its role as a molecular building block. The presence of both a naphthalene moiety and a reactive bromine atom allows for further functionalization to create more complex molecules with potential applications in pharmaceuticals or materials science.

[Click to download full resolution via product page](#)

Role of **2-(3-Bromophenyl)naphthalene** as a key synthetic intermediate.

Safety Information

As with any chemical, proper handling and safety precautions are paramount. The following GHS hazard information has been reported for **2-(3-Bromophenyl)naphthalene**.

Hazard Information	Details	Reference
GHS Pictogram	GHS07 (Exclamation Mark)	[2]
Signal Word	Warning	[2]
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[2]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[2]

Conclusion

2-(3-Bromophenyl)naphthalene is a well-defined chemical compound with established physical and spectral properties. Its primary significance lies in its utility as a versatile intermediate in organic synthesis, particularly for creating complex polycyclic aromatic systems through cross-coupling reactions. This role makes it a compound of interest for researchers in medicinal chemistry and materials science. Adherence to appropriate safety protocols is essential when handling this compound. This guide serves as a foundational resource to support further research and development efforts involving **2-(3-Bromophenyl)naphthalene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(3-Bromophenyl)naphthalene, CAS No. 667940-23-0 - iChemical [ichemical.com]
- 2. aobchem.com [aobchem.com]
- 3. 2-(3-bromophenyl)Naphthalene Five Chongqing Chemdad Co. , Ltd [chemdad.com]
- 4. 2-(3-Bromophenyl)Naphthalene [myskinrecipes.com]
- 5. 2-(3-Bromophenyl)Naphthalene [myskinrecipes.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-(3-Bromophenyl)naphthalene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1290009#physical-and-chemical-properties-of-2-3-bromophenyl-naphthalene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com